2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazolinone core fused with a thiadiazole ring and substituted with a difluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl3). Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is encouraged to minimize environmental impact. The use of heterogeneous catalysts like vanadium oxide loaded on fluorapatite has shown promise in the synthesis of similar heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium chlorate.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.
Cyclization: The formation of the thiadiazole ring involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Potassium chlorate in acetic acid.
Cyclization: Carboxylic acids and phosphorus oxychloride (POCl3).
Major Products
The major products formed from these reactions include various substituted quinazolinones and thiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the quinazolinone and thiadiazole rings.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused with a thiadiazole ring and exhibit similar biological activities.
Uniqueness
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the difluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLOLBYTOJPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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